REACTION_CXSMILES
|
[OH-:1].[Na+].[CH3:3][O:4][CH:5]([O:8][CH3:9])[CH2:6]Br.[CH:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[CH2:16]([O:18]CCO)C>>[CH3:3][O:4][CH:5]([O:8][CH3:9])[CH2:6][O:1][C:10]1[CH:15]=[C:14]([CH:13]=[CH:12][CH:11]=1)[CH:16]=[O:18] |f:0.1|
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7.4 g
|
Type
|
reactant
|
Smiles
|
COC(CBr)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
1.65 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
WASH
|
Details
|
further washed with an aqueous sodium hydroxide solution until total disappearance of the unaltered portion of hydroxybenzaldehyde
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous potassium carbonate
|
Type
|
DISTILLATION
|
Details
|
By distilling the resultant aqueous solution
|
Name
|
|
Type
|
product
|
Smiles
|
COC(COC=1C=C(C=O)C=CC1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |